7-(4-Fluorophenyl)-3-(propylsulfanyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazole
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Overview
Description
7-(4-Fluorophenyl)-3-(propylsulfanyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazole is a heterocyclic compound that belongs to the class of imidazo[2,1-C][1,2,4]triazoles This compound is characterized by the presence of a fluorophenyl group and a propylsulfanyl group attached to the imidazo[2,1-C][1,2,4]triazole core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(4-Fluorophenyl)-3-(propylsulfanyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluoroaniline with propylthiol in the presence of a suitable catalyst to form the intermediate 4-fluorophenylpropylsulfanyl. This intermediate is then subjected to cyclization with a suitable triazole precursor under acidic or basic conditions to yield the target compound .
Industrial Production Methods: Industrial production of this compound may involve high-throughput synthesis techniques, such as continuous flow reactors, to optimize yield and purity. These methods allow for the efficient production of large quantities of the compound while maintaining stringent quality control standards .
Chemical Reactions Analysis
Types of Reactions: 7-(4-Fluorophenyl)-3-(propylsulfanyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazole can undergo various chemical reactions, including:
Oxidation: The propylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under suitable conditions to modify the triazole ring or the attached substituents.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Modified triazole derivatives.
Substitution: Fluorophenyl derivatives with various substituents.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies .
Biology: In biological research, 7-(4-Fluorophenyl)-3-(propylsulfanyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazole has been investigated for its potential as an antifungal agent. Its ability to inhibit sterol demethylase enzymes makes it a promising candidate for the development of new antifungal drugs .
Medicine: The compound’s potential as a therapeutic agent extends to its use in medicinal chemistry for the development of drugs targeting specific enzymes or receptors. Its unique structure allows for the design of molecules with improved pharmacokinetic properties .
Industry: In materials science, derivatives of this compound have been explored for their electron-transport and hole-blocking properties, making them suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices .
Mechanism of Action
The mechanism of action of 7-(4-Fluorophenyl)-3-(propylsulfanyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazole involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as an antifungal agent, it inhibits sterol demethylase enzymes, disrupting the synthesis of ergosterol, an essential component of fungal cell membranes. This inhibition leads to the accumulation of toxic sterol intermediates, ultimately causing cell death .
Comparison with Similar Compounds
1,2,4-Triazole: A parent compound with similar structural features but lacking the fluorophenyl and propylsulfanyl groups.
Tetrazole: Another nitrogen-rich heterocycle with similar reactivity but different electronic properties.
Nitramino-1,2,4-triazole: A derivative with enhanced energetic properties, used in materials science.
Uniqueness: 7-(4-Fluorophenyl)-3-(propylsulfanyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazole stands out due to its unique combination of a fluorophenyl group and a propylsulfanyl group, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in chemistry, biology, medicine, and industry .
Properties
Molecular Formula |
C13H15FN4S |
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Molecular Weight |
278.35 g/mol |
IUPAC Name |
7-(4-fluorophenyl)-3-propylsulfanyl-5,6-dihydroimidazo[2,1-c][1,2,4]triazole |
InChI |
InChI=1S/C13H15FN4S/c1-2-9-19-13-16-15-12-17(7-8-18(12)13)11-5-3-10(14)4-6-11/h3-6H,2,7-9H2,1H3 |
InChI Key |
FXBFAFAENOYKNK-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=NN=C2N1CCN2C3=CC=C(C=C3)F |
Origin of Product |
United States |
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